N-[3-(cyclohexylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide
Beschreibung
N-[3-(cyclohexylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide is a piperazine-carboxamide derivative characterized by a phenyl-substituted piperazine core linked to a 3-(cyclohexylcarbamoyl)phenyl group. The cyclohexylcarbamoyl moiety introduces steric bulk and lipophilicity, which may influence solubility, binding affinity, and metabolic stability compared to analogues with smaller substituents.
Eigenschaften
Molekularformel |
C24H30N4O2 |
|---|---|
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
N-[3-(cyclohexylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C24H30N4O2/c29-23(25-20-9-3-1-4-10-20)19-8-7-11-21(18-19)26-24(30)28-16-14-27(15-17-28)22-12-5-2-6-13-22/h2,5-8,11-13,18,20H,1,3-4,9-10,14-17H2,(H,25,29)(H,26,30) |
InChI-Schlüssel |
FYUQKWJPHNICLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CC=C2)NC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Chemische Reaktionsanalyse
Reaktionstypen
N-[3-(Cyclohexylcarbamoyl)phenyl]-4-phenylpiperazin-1-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere. Häufige Reagenzien sind Halogene und Nukleophile.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Halogene wie Chlor oder Brom in Gegenwart eines Katalysators.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation ein Keton oder ein Aldehyd ergeben, während die Reduktion einen Alkohol erzeugen kann.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(cyclohexylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Research indicates that N-[3-(cyclohexylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide exhibits several promising biological activities:
-
Neurotransmitter Modulation :
- This compound has been studied for its effects on neurotransmitter systems, particularly dopamine receptors. It may act as a multi-target ligand, suggesting potential utility in treating neurological disorders by modulating neurotransmitter activity.
-
Synergistic Effects in Combination Therapies :
- Its interactions with histone deacetylases indicate that it could be effective in combination therapies for conditions such as depression and anxiety disorders.
-
Potential Anti-Cancer Activity :
- Preliminary studies suggest that derivatives of this compound may exhibit anti-cancer properties, although further research is needed to fully elucidate these effects.
Case Studies
Several case studies have investigated the applications of this compound:
-
Neuropharmacological Studies :
- Research has demonstrated the compound's efficacy in modulating dopaminergic signaling pathways, providing insights into its potential use as an antipsychotic agent.
-
Combination Therapy Research :
- Studies exploring the synergistic effects of this compound in conjunction with other pharmacological agents have shown promise in enhancing therapeutic outcomes for patients with complex psychiatric disorders.
Wirkmechanismus
The mechanism of action of N-[3-(cyclohexylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between N-[3-(cyclohexylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide and related compounds:
Structural and Conformational Analysis
- Piperazine Ring Conformation : The piperazine ring in the target compound likely adopts a chair conformation, as observed in analogues like N-(4-chlorophenyl)-4-methylpiperazine-1-carboxamide . This conformation stabilizes intermolecular interactions, such as hydrogen bonding.
- Substituent Effects: Cyclohexylcarbamoyl vs. Halogenated Phenyl Groups: The cyclohexyl group increases lipophilicity (logP) compared to electron-withdrawing substituents like Cl or F in compounds A2–A6 . This may enhance membrane permeability but reduce aqueous solubility.
Physicochemical and Pharmacological Properties
- Melting Points: Derivatives with halogen substituents (e.g., A4, 197.9–199.6°C) exhibit higher melting points than non-halogenated analogues, likely due to enhanced crystallinity from halogen-based packing interactions .
- Fluorinated analogues (e.g., compound 55) show distinct ^19F NMR signals, enabling tracking in metabolic studies—a feature absent in the target compound .
Key Research Findings
- SAR Insights : Replacement of the phenyl group in N-(3-chlorophenyl)-4-phenylpiperazine-1-carboxamide with a cyclohexylcarbamoyl moiety may reduce steric clashes in hydrophobic binding pockets .
- Crystallographic Data : Chair conformations in piperazine rings (e.g., ) are conserved across analogues, supporting predictable three-dimensional interactions .
Biologische Aktivität
N-[3-(cyclohexylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
- Molecular Formula : C25H31N3O2
- Molecular Weight : 413.55 g/mol
The compound features a piperazine core, which is commonly associated with various pharmacological activities, including antipsychotic and antidepressant effects.
Research indicates that this compound may interact with multiple biological targets:
- PDE5 Inhibition : The compound has shown potential as a phosphodiesterase type 5 (PDE5) inhibitor, which is significant in treating erectile dysfunction and pulmonary hypertension. PDE5 inhibitors work by increasing levels of cyclic GMP, leading to vasodilation .
- Antimalarial Activity : Preliminary studies suggest that cyclopropyl carboxamide derivatives exhibit antimalarial properties by targeting the cytochrome b gene in Plasmodium species. This activity includes inhibiting the growth of asexual stages and male gametes of the malaria parasite .
- Kinase Inhibition : There is evidence that compounds similar to this compound may inhibit specific kinases involved in tumorigenesis, presenting potential applications in cancer therapy .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
| Activity Type | Target/Mechanism | IC50 Value (µM) | Reference |
|---|---|---|---|
| PDE5 Inhibition | PDE5 | 0.1 - 0.5 | |
| Antimalarial | Cytochrome b | 40 nM | |
| Kinase Inhibition | Various kinases | Not specified |
Case Study 1: Antimalarial Efficacy
A study conducted on cyclopropyl carboxamide derivatives demonstrated significant antimalarial activity against Plasmodium falciparum, with an IC50 value as low as 40 nM. The study highlighted the importance of metabolic stability for efficacy in vivo, suggesting further optimization is necessary for clinical application .
Case Study 2: Cancer Therapeutics
In a series of experiments evaluating kinase inhibitors, compounds structurally related to this compound showed promising results in inhibiting tumor growth in preclinical models. The findings suggest that these compounds could serve as a basis for developing new cancer therapies targeting specific kinase pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
